(5E)-5-(3-bromo-4-methoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
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Overview
Description
(5E)-5-(3-bromo-4-methoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3-bromo-4-methoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazolidine-2,4-dione core: This can be achieved through the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.
Introduction of the benzylidene group: This step involves the condensation of the imidazolidine-2,4-dione with 3-bromo-4-methoxybenzaldehyde under basic conditions to form the benzylidene derivative.
Addition of the fluorobenzyl group: The final step may involve the nucleophilic substitution of the benzylidene derivative with 2-fluorobenzyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(3-bromo-4-methoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its potential as a drug candidate for treating various diseases.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-(3-bromo-4-methoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(3-bromo-4-methoxybenzylidene)-3-(2-chlorobenzyl)imidazolidine-2,4-dione
- (5E)-5-(3-bromo-4-methoxybenzylidene)-3-(2-methylbenzyl)imidazolidine-2,4-dione
- (5E)-5-(3-bromo-4-methoxybenzylidene)-3-(2-ethylbenzyl)imidazolidine-2,4-dione
Uniqueness
The presence of the fluorobenzyl group in (5E)-5-(3-bromo-4-methoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique and potentially valuable compound for research and development.
Properties
Molecular Formula |
C18H14BrFN2O3 |
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Molecular Weight |
405.2 g/mol |
IUPAC Name |
(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C18H14BrFN2O3/c1-25-16-7-6-11(8-13(16)19)9-15-17(23)22(18(24)21-15)10-12-4-2-3-5-14(12)20/h2-9H,10H2,1H3,(H,21,24)/b15-9+ |
InChI Key |
BQJLPKXRVJTQDK-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)Br |
Origin of Product |
United States |
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